N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide
Description
N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety and an ethoxyphenyl substituent. The compound’s structure features a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone, which is known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-3-26-15-7-5-4-6-14(15)22-19(24)18(23)21-11-20(2,25)13-8-9-16-17(10-13)28-12-27-16/h4-10,25H,3,11-12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDJSQGBFZQXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with a suitable hydroxypropylating agent under basic conditions.
Formation of the oxalamide linkage: The final step involves the reaction of the hydroxypropylated benzo[d][1,3]dioxole with an ethoxyphenylamine derivative in the presence of an oxalyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or carboxylic acids, while reduction of the oxalamide linkage can produce amines or alcohols .
Scientific Research Applications
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural motifs with several oxalamide derivatives and benzodioxole-containing compounds (Table 1). Key comparisons include:
Key Observations :
- Metabolic Stability : Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide exhibit rapid hepatic metabolism but retain amide integrity, suggesting that the oxalamide backbone resists hydrolysis . This contrasts with esters (e.g., N-[(ethoxycarbonyl)methyl] derivatives), which undergo ester hydrolysis . The target compound’s ethoxyphenyl group may enhance stability compared to ester-containing analogs.
- Hydroxypropyl groups (as in the target) could improve solubility relative to purely aromatic substituents.
Physicochemical and Analytical Characterization
- Spectroscopy : 1H/13C NMR and HRMS are standard for confirming oxalamide structures, as demonstrated for benzodioxole-thiazole hybrids . The target compound’s hydroxypropyl and ethoxyphenyl groups would produce distinct NMR signals (e.g., hydroxy proton at δ 1.5–2.5 ppm, ethoxy quartet at δ 1.2–1.4 ppm).
Biological Activity
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
The molecular structure of this compound is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₅ |
| Molecular Weight | 345.36 g/mol |
| CAS Number | 1396885-21-4 |
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines under controlled conditions. The process often utilizes reagents such as oxalyl chloride and bases like triethylamine to facilitate the formation of the oxalamide linkage.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study on human breast cancer cells (MCF-7) showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. Notably:
- Case Study 2 : Inhibition assays revealed that this compound effectively inhibits histone deacetylases (HDACs), which are crucial in regulating gene expression related to tumor growth.
The proposed mechanism of action involves the interaction of the oxalamide moiety with target enzymes, leading to altered cellular signaling pathways that promote apoptosis in cancer cells. This mechanism is supported by molecular docking studies that suggest strong binding affinity between the compound and the active sites of HDACs.
Toxicological Profile
Toxicological assessments indicate that while this compound shows promising biological activity, it also requires careful evaluation for potential toxicity. Preliminary studies suggest a favorable safety profile at therapeutic doses, but further investigations are necessary to fully understand its effects on normal cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
- Methodology : Multi-step synthesis is typically required. Key steps include:
-
Step 1 : Preparation of the benzo[d][1,3]dioxol-5-yl intermediate via cyclization of catechol derivatives using sulfuric acid or acetic anhydride .
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Step 2 : Coupling the hydroxypropyl group via nucleophilic substitution (e.g., using epoxide intermediates) under reflux in THF or DCM .
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Step 3 : Formation of the oxalamide bond using oxalyl chloride or EDCI-mediated coupling with 2-ethoxyaniline .
-
Optimization : Monitor progress with TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Table 1: Synthetic Route Comparison
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference 1 H₂SO₄, 80°C, 4h 75 95% 2 Epoxide + K₂CO₃, DCM 68 90% 3 Oxalyl chloride, RT 82 98%
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm benzo[d][1,3]dioxole protons (δ 6.8–7.2 ppm), hydroxypropyl CH₂ (δ 3.5–4.0 ppm), and ethoxyphenyl signals (δ 1.3–1.5 ppm for CH₃) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodology :
-
In vitro : Use dose-response assays (e.g., IC₅₀ in cancer cell lines like CCRF-CEM) with standardized protocols (MTT assay) to ensure reproducibility .
-
In vivo : Address pharmacokinetic variability by testing formulations (e.g., PEGylation) to improve bioavailability .
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Validation : Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .
Key Consideration : Differences in metabolic stability (e.g., cytochrome P450 interactions) may explain discrepancies. Perform hepatic microsome assays to assess metabolic degradation .
Q. What strategies can enhance the compound’s solubility and bioavailability for therapeutic applications?
- Chemical Modifications :
-
Introduce polar groups (e.g., sulfonate or PEG chains) on the ethoxyphenyl moiety .
- Formulation : Use nanocarriers (liposomes or polymeric nanoparticles) to encapsulate the compound, improving aqueous solubility .
- Prodrug Design : Mask the hydroxypropyl group with enzymatically cleavable esters .
Table 2: Solubility Enhancement Strategies
Strategy Solubility (mg/mL) Bioavailability (%) Reference PEGylation 2.1 → 8.5 15 → 45 Liposomes 0.5 → 3.2 10 → 35
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Molecular Docking : Use AutoDock Vina to predict interactions with targets (e.g., tubulin for anticancer activity). Focus on the benzo[d][1,3]dioxole moiety’s role in hydrophobic binding pockets .
- MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess stability of binding over 100 ns. Optimize ethoxyphenyl substituents for stronger π-π stacking .
- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data from analogs .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data across cell lines be addressed?
- Hypothesis : Cell-specific differences in drug uptake or efflux (e.g., P-glycoprotein expression).
- Testing :
Measure intracellular concentrations via LC-MS in resistant vs. sensitive cell lines .
Inhibit efflux pumps (e.g., verapamil) to assess impact on IC₅₀ .
- Resolution : Adjust dosing regimens or co-administer efflux inhibitors in resistant models .
Mechanistic Insights
Q. What is the hypothesized mechanism of action for this compound’s anticancer activity?
- Proposed Pathway :
Target Binding : Interaction with β-tubulin, disrupting microtubule dynamics (supported by docking studies) .
Downstream Effects : Activation of JNK/p38 pathways, leading to S-phase arrest and caspase-3-mediated apoptosis .
- Validation : Knockdown studies (siRNA for JNK) to confirm pathway dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
